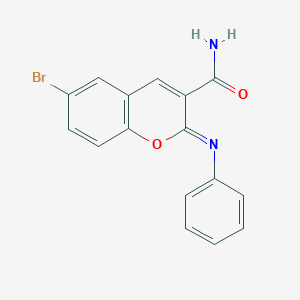

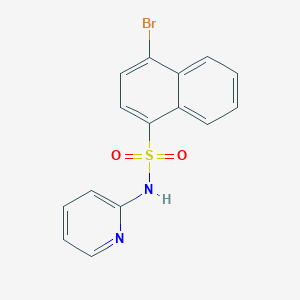

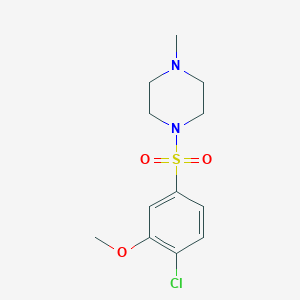

6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, temperature, pressure, and other factors.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between them.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, selectivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, refractive index, optical rotation, etc., as well as chemical properties like acidity/basicity, stability, etc.科学研究应用

1. Novel Synthesis Methods

- The compound has been utilized in the microwave-assisted synthesis of novel pyrimidine derivatives, highlighting its role in promoting cleaner reaction conditions and enhancing chemical yield. The synthesis process leverages the compound's reactivity, demonstrating its significance in the synthesis of compounds with potential analgesic properties (Chaudhary et al., 2012).

2. Biological Activity Investigation

- The compound has been used in the synthesis of a series of pyrimidine derivatives, which were then screened for their anti-inflammatory properties in vivo. This indicates the compound's utility in the development of potential anti-inflammatory agents, showcasing its importance in therapeutic applications (Chaydhary et al., 2015).

3. G Protein-Coupled Receptor (GPR35) Studies

- 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a compound closely related to the one , has been developed in a tritium-labeled form and utilized as a powerful tool for studying the orphan G protein-coupled receptor GPR35. This highlights the compound's application in advanced biochemical studies and receptor research (Thimm et al., 2013).

4. Chemical Reaction Studies

- Studies involving chromone-3-carboxamides reacting with cyanothioacetamide show the compound's application in chemical reaction research, offering insights into the behavior of similar chemical structures under specific reaction conditions (Kornev et al., 2019).

5. Eco-friendly Synthesis Approach

- The compound has been used in developing an eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides, underlining its significance in green chemistry and sustainable synthesis methods (Proença et al., 2008).

6. Molecular Structure and Pharmacological Investigations

- The compound's derivatives have been synthesized and analyzed for their molecular structure, contributing to the understanding of their physicochemical properties and potential pharmacological applications (Reis et al., 2013).

安全和危害

This involves the study of the compound’s toxicity, flammability, environmental impact, handling precautions, etc.

未来方向

This involves a discussion of potential future research directions, such as new synthetic routes, applications, modifications to improve its properties, etc.

属性

IUPAC Name |

6-bromo-2-phenyliminochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-11-6-7-14-10(8-11)9-13(15(18)20)16(21-14)19-12-4-2-1-3-5-12/h1-9H,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLILVUNUNXDGMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)

![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)

amine](/img/structure/B511356.png)

![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)